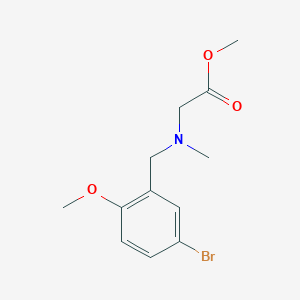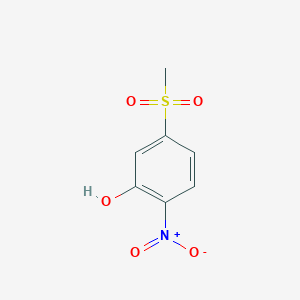
4-(5-Iodopyrimidin-4-yl)-2,2,6-trimethylmorpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-Iodopyrimidin-4-yl)-2,2,6-trimethylmorpholine is a chemical compound that belongs to the class of heterocyclic organic compounds It features a morpholine ring substituted with a 5-iodopyrimidin-4-yl group and three methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Iodopyrimidin-4-yl)-2,2,6-trimethylmorpholine typically involves the iodination of a pyrimidine derivative followed by the introduction of the morpholine ring. One common method includes the following steps:
Iodination of Pyrimidine: The starting material, pyrimidine, is iodinated using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite.
Formation of Morpholine Ring: The iodinated pyrimidine is then reacted with 2,2,6-trimethylmorpholine under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
4-(5-Iodopyrimidin-4-yl)-2,2,6-trimethylmorpholine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide bases.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
4-(5-Iodopyrimidin-4-yl)-2,2,6-trimethylmorpholine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in
Propiedades
Fórmula molecular |
C11H16IN3O |
|---|---|
Peso molecular |
333.17 g/mol |
Nombre IUPAC |
4-(5-iodopyrimidin-4-yl)-2,2,6-trimethylmorpholine |
InChI |
InChI=1S/C11H16IN3O/c1-8-5-15(6-11(2,3)16-8)10-9(12)4-13-7-14-10/h4,7-8H,5-6H2,1-3H3 |
Clave InChI |
KJLBEUKVMYCKEP-UHFFFAOYSA-N |
SMILES canónico |
CC1CN(CC(O1)(C)C)C2=NC=NC=C2I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![2-(Aminomethyl)-4-methyl-2,3-dihydrofuro[3,2-c]quinoline-8-carboxylic acid](/img/structure/B14908545.png)




